tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a benzofuran ring fused to a pyrrolidine ring, with a tert-butyl ester and a bromine substituent. Such compounds are of significant interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with suitable electrophiles.
Spirocyclization: The benzofuran intermediate is then subjected to spirocyclization with a pyrrolidine derivative. This step often requires the use of strong bases or catalysts to facilitate the formation of the spiro linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness, and the process would be designed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones. Reduction reactions can also occur, especially at the ester group, converting it to the corresponding alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiourea, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or reduced esters.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate serves as a versatile intermediate
Biology and Medicine
This compound is of interest in medicinal chemistry for its potential biological activities. Spirocyclic compounds often exhibit unique pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Researchers are investigating its potential as a lead compound for drug development.
Industry
In the pharmaceutical industry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of drugs and other bioactive compounds.
Mechanism of Action
The mechanism by which tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and the ester group can participate in binding interactions, while the spirocyclic structure can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-bromo-2H-spiro[1-benzofuran-3,2’-piperazine]-4’-carboxylate
- tert-Butyl 6-chloro-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate
- tert-Butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-2’-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate lies in its specific spirocyclic structure and the presence of both a bromine atom and a tert-butyl ester group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2460755-25-1 |
---|---|
Molecular Formula |
C16H20BrNO3 |
Molecular Weight |
354.2 |
Purity |
95 |
Origin of Product |
United States |
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